1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea
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Overview
Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a dimethoxyphenyl group, and a phenethylurea moiety
Preparation Methods
The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of an amine with a ketone under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the pyrrolidinone intermediate.
Formation of the Phenethylurea Moiety: The final step involves the reaction of the intermediate with phenethyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions .
Scientific Research Applications
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound has been used in studies investigating enzyme inhibition and receptor binding, providing insights into its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea can be compared with similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the dimethoxyphenyl group but differs in its triazole moiety and overall structure.
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole: Another similar compound with a dimethoxyphenyl group, but with a benzimidazole core.
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-9-8-17(13-19(18)28-2)24-14-16(12-20(24)25)23-21(26)22-11-10-15-6-4-3-5-7-15/h3-9,13,16H,10-12,14H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKPSWZPGVIUDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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